Mirabegron Impurity 4, also known as (R)-2-(((2-amino-5-bromophenyl)(pyridin-2-yl)methyl)amino)-1-phenylethanol, is a potential synthetic impurity arising during the manufacturing process of Mirabegron, a β3-adrenergic receptor agonist used in the treatment of overactive bladder. Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of Mirabegron drug substance. []
Mirabegron Impurity 4 can be synthesized through a multi-step process involving the reaction of (R)-styrene oxide with 2-amino-5-bromobenzonitrile in the presence of a base to yield (R)-2-(((2-amino-5-bromophenyl)(pyridin-2-yl)methyl)amino)-1-phenylethanol. [] This synthetic route utilizes readily available starting materials and provides a controlled approach to obtain the desired impurity.
The molecular structure of Mirabegron Impurity 4 has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These analyses provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Analytical Method Development & Validation: The synthesis of Mirabegron Impurity 4 enables the development of robust and reliable analytical methods for its detection and quantification in Mirabegron drug substance. [, ] This is crucial for regulatory compliance and quality control during drug development and manufacturing.
Mechanistic Studies of Mirabegron Synthesis: Investigating the formation of Impurity 4 can provide valuable insights into the reaction mechanism and potential side reactions occurring during Mirabegron synthesis. [] This knowledge can contribute to optimizing the synthesis process, improving yield, and minimizing impurity formation.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: